12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one can be achieved through several synthetic routes. One common method involves the [4 + 4] cycloaddition of 2-alkynyl quinazolines with aza-ortho-quinone methides. This reaction is typically carried out under mild conditions and can yield the desired compound in good to excellent yields . The process is transition-metal free, features broad substrate scope, and allows for gram-scale preparation with simple purification operations .
Chemical Reactions Analysis
12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide generation, which suggests it may interact with enzymes or receptors involved in the inflammatory response . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one can be compared with other similar compounds, such as:
[1,5]diazocino[2,1-b]quinazolinones: These compounds share a similar diazocine ring structure and have shown biological activity in inhibiting nitric oxide generation.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds have been studied for their anti-cancer properties and share structural similarities with the indole moiety.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which may confer distinct chemical and biological properties.
Properties
CAS No. |
61985-43-1 |
---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
12-methyl-3,4,5,6-tetrahydro-1H-[1,5]diazocino[1,2-a]indol-2-one |
InChI |
InChI=1S/C14H16N2O/c1-10-11-5-2-3-6-12(11)16-8-4-7-15-14(17)9-13(10)16/h2-3,5-6H,4,7-9H2,1H3,(H,15,17) |
InChI Key |
UXXHOPOXGTZBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(=O)NCCCN2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.